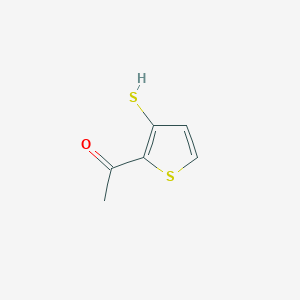
1-(3-Sulfanylthiophen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Sulfanylthiophen-2-yl)ethan-1-one is a heterocyclic compound containing a thiophene ring substituted with a sulfanyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one typically involves the introduction of a sulfanyl group to a thiophene ring followed by the addition of an ethanone moiety. One common method involves the reaction of 3-bromothiophene with thiourea to form 3-thiophenethiol, which is then reacted with acetyl chloride to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Sulfanylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
1-(3-Sulfanylthiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The thiophene ring provides aromatic stability, allowing the compound to engage in π-π interactions with other aromatic systems. These interactions can influence biological pathways and cellular processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
1-(4-Sulfanylphenyl)ethan-1-one: Contains a phenyl ring instead of a thiophene ring, leading to variations in electronic properties and applications.
Uniqueness
1-(3-Sulfanylthiophen-2-yl)ethan-1-one is unique due to the presence of both a sulfanyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
72900-13-1 |
|---|---|
Formule moléculaire |
C6H6OS2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-(3-sulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H6OS2/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 |
Clé InChI |
AREACAMEFBOPDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CS1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















